![molecular formula C16H14N4OS B2511064 1-([1,1'-联苯]-4-基)-2-((5-氨基-1H-1,2,4-三唑-3-基)硫代)乙酮 CAS No. 690646-44-7](/img/structure/B2511064.png)

1-([1,1'-联苯]-4-基)-2-((5-氨基-1H-1,2,4-三唑-3-基)硫代)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

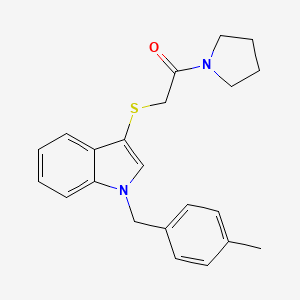

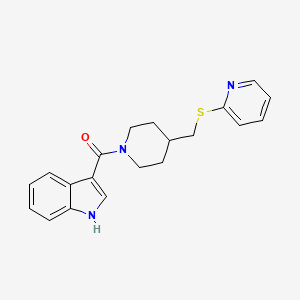

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one is a complex organic compound featuring a triazole ring, a biphenyl group, and a sulfanyl linkage

科学研究应用

1-([1,1’-联苯]-4-基)-2-((5-氨基-1H-1,2,4-三唑-3-基)硫代)乙酮

不幸的是,关于这种化合物的具体应用信息有限 . 然而,具有类似结构的化合物,例如1,5-二氨基-1H-四唑及其衍生物,已被研究用于其在高能量密度材料中的潜在应用 .

植物生长调节:BIK1 调节植物中的几种生物过程,包括生长 . 它与细胞表面受体 FLS2 和共受体激酶 BAK1 形成信号复合物,在感知病原相关分子模式 (PAMP) 后转导信号 .

植物先天免疫:BIK1 在植物先天免疫中起着至关重要的作用。 它参与感知 PAMP 后信号转导,有助于植物的防御机制 .

衍生物合成:该化合物可用于合成 N-取代的 3-(5-氨基-1H-1,2,4-三唑-3-基)丙酰胺 . 这些衍生物已使用琥珀酸酐、氨基胍盐酸盐和多种胺合成 .

抗菌活性:含有 1,2,4-三唑环的化合物,如这种化合物,已显示出显著的抗菌活性 . 这使得它们成为开发新型抗菌剂的潜在候选者 .

种子发芽和生长:RACK1 调节植物的多个方面,包括种子发芽和生长 .

环境胁迫反应:RACK1 与植物中 NADPH 依赖性活性氧 (ROS) 信号传导相关,这在环境胁迫反应中起着至关重要的作用 .

开花:RACK1 也在植物开花中发挥作用 .

作用机制

Target of Action

The compound 1-([1,1’-biphenyl]-4-yl)-2-((5-amino-1H-1,2,4-triazol-3-yl)thio)ethanone, also known as CBKinase1_020321 or CBKinase1_007921, primarily targets kinases . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .

Mode of Action

CBKinase1_020321 interacts with its kinase targets by occupying the ATP-bound pocket of the kinase . This interaction inhibits the kinase’s activity, thereby disrupting the phosphorylation of specific substrates and the subsequent signal transduction . This mechanism of action is common among Type I/II kinase inhibitors .

Biochemical Pathways

The action of CBKinase1_020321 affects various biochemical pathways. By inhibiting kinase activity, it disrupts signaling pathways related to cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These disruptions can lead to changes in cellular processes and functions .

Pharmacokinetics

Like other kinase inhibitors, its bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The inhibition of kinase activity by CBKinase1_020321 can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis . It can also affect cellular structures and functions by disrupting the structure of the cytoskeleton and cell-cell adhesion .

Action Environment

The action, efficacy, and stability of CBKinase1_020321 can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s health status, genetic factors, and lifestyle factors such as diet and exercise

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors such as aminoguanidine and carbon disulfide under basic conditions.

Attachment of the Biphenyl Group: The biphenyl moiety is introduced through a coupling reaction, often using Suzuki or Heck coupling methods.

Formation of the Sulfanyl Linkage:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted biphenyl derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

Cancer Research:

Industry:

Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.

Pharmaceuticals: Its unique structure allows for the development of new drugs with specific biological activities.

相似化合物的比较

1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione share the triazole ring and exhibit similar antimicrobial properties.

Biphenyl Derivatives: Compounds such as 4-biphenylcarboxylic acid have similar structural features and are used in various chemical applications.

Uniqueness:

Structural Complexity: The combination of a triazole ring, biphenyl group, and sulfanyl linkage in a single molecule is unique, providing a distinct set of chemical and biological properties.

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c17-15-18-16(20-19-15)22-10-14(21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODIWPXFVUXOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)

![2-{[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2510991.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)

![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)